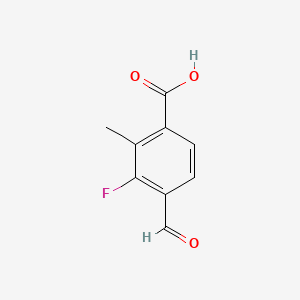
3-Fluoro-4-formyl-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-formyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-formyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-formyl-2-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-formyl-2-methylbenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-2-methylbenzoic acid is coupled with a formylated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-formyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Fluoro-4-carboxy-2-methylbenzoic acid.
Reduction: 3-Fluoro-4-hydroxymethyl-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-formyl-2-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-formyl-2-methylbenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule and its interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Similar structure but lacks the formyl group.
2-Fluoro-3-methylbenzoic acid: Similar structure but with different substitution pattern.
3-Fluoro-4-carboxy-2-methylbenzoic acid: Oxidized form of 3-Fluoro-4-formyl-2-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
3-fluoro-4-formyl-2-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-7(9(12)13)3-2-6(4-11)8(5)10/h2-4H,1H3,(H,12,13) |
Clé InChI |
FVSVMKJWLPQKGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















